An In-depth Technical Guide to 3-Aminopropanethioamide (CAS 761378-15-8)
An In-depth Technical Guide to 3-Aminopropanethioamide (CAS 761378-15-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of a Novel Building Block
3-Aminopropanethioamide emerges as a compelling, yet sparsely documented, chemical entity. Its structure—a simple aliphatic chain featuring two highly versatile functional groups, a primary amine and a primary thioamide—suggests significant potential as a building block in medicinal chemistry and materials science. This guide is structured to synthesize the known facts with established chemical principles to provide a comprehensive technical overview. Given the limited specific literature for this compound, this document will leverage data from analogous structures and predictive models to illuminate its properties, reactivity, and potential applications, thereby offering a robust framework for its utilization in research and development.
Section 1: Core Physicochemical and Structural Properties
3-Aminopropanethioamide is a bifunctional organic molecule whose properties are dictated by the interplay between its nucleophilic primary amine and its polar, reactive thioamide group.
Structural and Basic Information
The fundamental details of 3-Aminopropanethioamide are summarized below.
| Property | Value | Source |
| CAS Number | 761378-15-8 | [1] |
| Molecular Formula | C₃H₈N₂S | [1] |
| Molecular Weight | 104.17 g/mol | [1] |
| Canonical SMILES | NCCC(N)=S | [1] |
| Purity (Typical) | ≥95% | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Predicted Physicochemical Data
Due to a lack of extensive experimental data, the following properties are predicted based on computational models. These values provide a valuable baseline for experimental design, such as selecting appropriate solvent systems for reactions and purification.
| Property | Predicted Value | Significance in Application |
| Boiling Point | ~250-280 °C | Suggests low volatility; purification may require vacuum distillation. |
| pKa (Amine) | ~9.5 - 10.5 | The primary amine will be protonated at physiological pH, influencing solubility and receptor interactions. |
| pKa (Thioamide N-H) | ~15 - 17 | Thioamide protons are significantly more acidic than amide protons, enabling specific deprotonation for derivatization.[2] |
| LogP | ~ -0.5 to 0.5 | Indicates a relatively hydrophilic character, suggesting good solubility in polar solvents. |
Section 2: Synthesis and Purification
While specific synthetic procedures for 3-Aminopropanethioamide are not widely published, a logical and efficient pathway involves the thionation of its amide analogue, 3-aminopropanamide. This two-step approach is a cornerstone of thioamide chemistry.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process:
-
Amide Formation: Synthesis of the precursor, 3-aminopropanamide, from readily available starting materials.
-
Thionation: Conversion of the amide carbonyl to a thiocarbonyl using a standard thionating agent.
Caption: Proposed two-step synthesis of 3-Aminopropanethioamide.
Experimental Protocol: Thionation of 3-Aminopropanamide
This protocol is a generalized procedure based on the well-established use of Lawesson's reagent for converting primary amides to primary thioamides.[3][4][5] Causality: Lawesson's reagent is chosen over harsher alternatives like P₄S₁₀ because it offers milder reaction conditions (often room temperature in a suitable solvent like THF), higher yields, and tolerance for other functional groups like the primary amine.[3][5]
Materials:
-
3-Aminopropanamide (1.0 eq)
-
Lawesson's Reagent (0.5 - 0.6 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-aminopropanamide (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the amide. The concentration should be sufficient to maintain solubility throughout the reaction.
-
Reagent Addition: In a separate flask, dissolve Lawesson's reagent (0.55 eq) in anhydrous THF. Add this solution dropwise to the stirring amide solution at room temperature. Rationale: Adding the reagent in solution helps control any potential exotherm and ensures homogenous mixing.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amide. Reactions can take from 30 minutes to overnight.[3] Self-Validation: A successful reaction will show a new, typically less polar spot corresponding to the thioamide product.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Redissolve the crude residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Rationale: The bicarbonate wash is crucial to neutralize acidic byproducts from the Lawesson's reagent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product should be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product but a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a common starting point. Note: Lawesson's reagent and its byproducts have a strong, unpleasant odor; all steps should be performed in a well-ventilated fume hood.[3]
Section 3: Spectroscopic and Analytical Characterization
No published spectra for 3-Aminopropanethioamide are available. However, its structure allows for a confident prediction of its key spectroscopic signatures, which are essential for confirming its identity and purity after synthesis.
Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Absorption | Notes |
| ¹H NMR | -CH₂-C(S)NH₂ (α-protons) | ~2.9 - 3.2 ppm (triplet) | Deshielded by the adjacent electron-withdrawing thioamide group. |
| H₂N-CH₂- (β-protons) | ~2.6 - 2.9 ppm (triplet) | Shielded relative to the α-protons. | |
| -C(S)NH₂ | ~7.5 - 9.5 ppm (broad singlet) | Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. | |
| -CH₂-NH₂ | ~1.5 - 2.5 ppm (broad singlet) | Exchangeable with D₂O. | |
| ¹³C NMR | -C =S | ~200 - 210 ppm | The most characteristic signal, significantly downfield due to the nature of the C=S bond.[2][6] |
| -C H₂-C(S)NH₂ (α-carbon) | ~35 - 45 ppm | ||
| H₂N-C H₂- (β-carbon) | ~30 - 40 ppm | ||
| IR Spectroscopy | N-H Stretch (Amine & Thioamide) | 3100 - 3400 cm⁻¹ (multiple bands) | Primary amines and thioamides show symmetric and asymmetric stretching. |
| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | ||
| "Thioamide B band" (C-N stretch) | 1400 - 1600 cm⁻¹ (strong) | A very characteristic and strong band for thioamides, useful for identification.[7] | |
| "Thioamide F band" (C=S stretch) | ~700 cm⁻¹ | Often coupled with other vibrations, can be less distinct.[7] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 104.17 | The parent peak corresponding to the molecular weight. |
| Key Fragments | α-cleavage at the amine (loss of largest alkyl group) is a common fragmentation pathway for amines.[8] Loss of H₂S (Δm/z ~34) is also a characteristic fragmentation for some thioamides.[9] |
Section 4: Chemical Reactivity and Stability
The synthetic utility of 3-Aminopropanethioamide is derived from its two distinct reactive centers. Understanding their behavior is key to designing subsequent reactions.
Caption: Key reactive sites of 3-Aminopropanethioamide.
Reactivity of the Primary Amine
The terminal amine group behaves as a typical primary amine. It is a potent nucleophile and a moderate base.
-
Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.
-
Alkylation: Can be alkylated using alkyl halides, though over-alkylation is a common side reaction. Reductive amination provides a more controlled method for mono-alkylation.
-
Cyclization: This amine is positioned to act as an intramolecular nucleophile, enabling the synthesis of various nitrogen-containing heterocycles.
Reactivity of the Primary Thioamide
The thioamide is a more versatile and reactive functional group than its amide counterpart.[2]
-
S-Alkylation (Thioimidate Formation): The sulfur atom is nucleophilic and reacts readily with electrophiles like alkyl halides to form highly reactive thioimidate salts. This is a key step in many thioamide-mediated transformations, such as the synthesis of thiazoles.[10]
-
Reaction with Nucleophiles: The thiocarbonyl carbon is more electrophilic than an amide carbon. It can react with strong nucleophiles.
-
Hydrolysis: Thioamides can be hydrolyzed back to their corresponding amides or carboxylic acids, typically under acidic or oxidative conditions.
-
Reductive Desulfurization: The C=S bond can be reduced to a CH₂ group using reagents like Raney Nickel.
Section 5: Potential Applications in Research and Drug Development
The bifunctional nature of 3-Aminopropanethioamide makes it a valuable scaffold for building molecular complexity, particularly in fields where the unique properties of the thioamide group are advantageous.
Bioisosteric Replacement of Amides
In drug design, replacing an amide with a thioamide is a common bioisosteric strategy.[11][12] This substitution can profoundly impact a molecule's properties:
-
Improved Membrane Permeability: The increased lipophilicity of sulfur compared to oxygen can enhance a drug's ability to cross cell membranes.[12]
-
Altered H-Bonding: Thioamide N-H groups are better hydrogen bond donors, while the sulfur atom is a weaker H-bond acceptor than oxygen. This can fine-tune drug-receptor interactions.[2]
-
Enhanced Stability: Thioamides can exhibit greater resistance to proteolytic cleavage by peptidases compared to amides, potentially increasing a drug's half-life.[13]
Precursor for Heterocyclic Synthesis
The molecule contains a N-C-C-C(S)-N skeleton, which is primed for cyclization reactions to form a variety of heterocycles, which are privileged structures in medicinal chemistry.[14] For example, reaction with α-haloketones could lead to the formation of aminothiazine derivatives.
Prodrug and Pharmacophore Development
-
Prodrugs: Thioamides are key components of certain prodrugs, like the antitubercular agent ethionamide.[13] The thioamide is activated in vivo by specific enzymes. 3-Aminopropanethioamide could be incorporated into molecules as a latent pharmacophore that is unmasked metabolically.
-
H₂S Donation: Thioamides can function as slow-releasing hydrogen sulfide (H₂S) donors.[12][13] H₂S is an important endogenous gasotransmitter with cytoprotective and anti-inflammatory properties. This makes the thioamide moiety an attractive feature for developing novel bifunctional drugs where H₂S release can mitigate side effects or enhance the efficacy of a primary pharmacophore.[15]
Section 6: Safety and Handling
Disclaimer: No specific safety data sheet (SDS) is publicly available for 3-Aminopropanethioamide. The following guidelines are based on general principles for handling reactive, sulfur-containing amino compounds and should be supplemented by a thorough, substance-specific risk assessment before use.
General Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17] Ensure that eyewash stations and safety showers are readily accessible.[18]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fumes, or vapors.[19] Wash hands thoroughly after handling.[16] Keep away from ignition sources.[17]
Potential Hazards
Based on analogous compounds (e.g., other amino-amides and thioamides), the following hazards should be anticipated:
-
Skin and Eye Irritation/Corrosion: Many amines and reactive small molecules can cause skin irritation or serious eye damage.[20]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[19]
-
Odor: Sulfur-containing compounds are often malodorous.
References
-
Wasylishen, R. E., & Power, W. P. (1995). A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry, 73(8), 1219-1227. Retrieved from [Link]
-
Fritz, H., et al. (1981). Effect of the orientation of substituents on the chemical shifts of 13C. IV—13C NMR spectra of N,N‐diisopropylamides and ‐thioamides. Organic Magnetic Resonance, 16(1), 36-41. Retrieved from [Link]
-
Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Retrieved from [Link]
-
Murai, T. (2016). Reaction of Thioamides. ResearchGate. Retrieved from [Link]
-
Mitchell, A. J., & Nair, S. K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 943-953. Retrieved from [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 116379. Retrieved from [Link]
-
D'Auria, M., et al. (2021). Correlation plot of calculated vs. experimental 13 CNMR chemical shifts for the thioamide form of compound 3. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... Retrieved from [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Mack, J. B., & Shumba, P. (2022). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. SSRN. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Retrieved from [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. Retrieved from [Link]
-
Murai, T. (Ed.). (2017). Chemistry of Thioamides. Springer. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]
-
Bundău, A., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5633. Retrieved from [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Sova, M., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Beilstein Journal of Organic Chemistry, 19, 874-884. Retrieved from [Link]
-
Kalinski, C., et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(9), 1871-1873. Retrieved from [Link]
-
V, V., & S, S. (2024). Generation of 3-aminopropanamide and its cluster formation with nucleation precursors- a theoretical exploration. Physical Chemistry Chemical Physics, 26(11), 8145-8156. Retrieved from [Link]
-
iChemical. (n.d.). 3-Aminopropanamide, CAS No. 4726-85-6. Retrieved from [Link]
-
University of Calgary. (n.d.). IR - spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Bailey, R. A., Kozak, S. L., Michelsen, T. W., & Mills, W. N. (1977). Thioamide bands and nature of bonding—IV. Journal of Inorganic and Nuclear Chemistry, 39(1), 29-32. Retrieved from [Link]
-
Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 107-115. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
-
Lin, J. L., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. International Journal of Molecular Sciences, 21(7), 2636. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Taniguchi, T., Goto, N., & Ishibashi, H. (2006). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. HETEROCYCLES, 69(1), 443. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
- King, F. D., & Gaster, L. M. (1999). U.S. Patent No. 5,973,205. Washington, DC: U.S. Patent and Trademark Office.
-
Reddy, K. L., et al. (2012). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Beilstein Journal of Organic Chemistry, 8, 1-4. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? [beilstein-journals.org]
- 11. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]
- 15. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- 17. fishersci.ca [fishersci.ca]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
